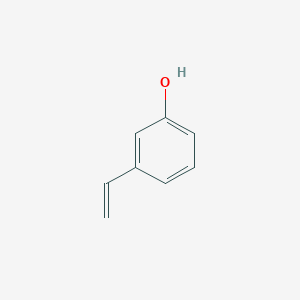

3-Vinylphenol

Übersicht

Beschreibung

3-Vinylphenol is a vinylphenolic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a vinyl group attached to a phenol moiety, which allows for various chemical transformations. The studies involving this compound derivatives demonstrate its utility in synthesizing complex molecular structures such as benzoxepines, methanochromans, benzofurans, benzomorpholines, and polyvinylphenol-based polymers .

Synthesis Analysis

The synthesis of compounds derived from this compound involves various catalytic and coupling reactions. For instance, benzoxepines can be assembled through a rhodium(III)-catalyzed C-H functionalization of o-vinylphenols, which is a practical and atom-economical method . Similarly, the synthesis of 3,4-dihydro-2H-2,4-methanochromans is achieved by a Lewis acid-catalyzed cycloaddition of propargylic alkynols with 2-vinylphenol . A metal-free coupling reaction between 2-vinylphenols and carboxylic acids has been developed to synthesize 3-acyloxy-2,3-dihydrobenzofurans, highlighting the potential for green chemistry approaches . Additionally, the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine cycloadducts from 4-vinylphenols has been reported, utilizing molecular oxygen as the terminal oxidant .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of the vinyl group, which can participate in various chemical reactions, leading to the formation of complex cyclic structures. For example, the vinyl group in o-vinylphenols is crucial for the C-H functionalization that leads to benzoxepine skeletons . The molecular structure of these derivatives is often confirmed using spectroscopic methods such as NMR, as demonstrated in the characterization of a new vinylpyranoanthocyanin-catechin pigment .

Chemical Reactions Analysis

This compound derivatives undergo a range of chemical reactions, including cycloadditions, coupling reactions, and polymerizations. The cycloaddition reactions are notable for their high efficiency and atom economy, producing valuable bridged-ring products . The coupling reactions are facilitated by catalysts such as Bu4NI and oxidants like t-BuOOH, leading to the formation of benzofurans . Furthermore, controlled radical polymerization has been employed to synthesize bio-based poly(vinylguaiacol) and poly(vinylcatechol) from vinylphenolic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the functional groups present in the molecule. For instance, the introduction of vinyl groups into biobased polyphenols results in multifunctional aromatic polymers that can be used as building blocks for polymer synthesis . The solvent- and halogen-free modification of these polyphenols demonstrates the potential for environmentally friendly approaches in material science. Additionally, the synthesis of high-molecular-weight poly(4-vinylphenol) and its copolymers showcases the stability and versatility of these materials, which maintain their molecular weight during group conversion processes .

Wissenschaftliche Forschungsanwendungen

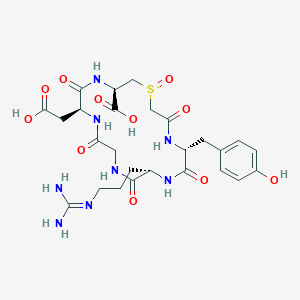

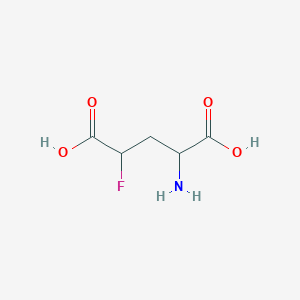

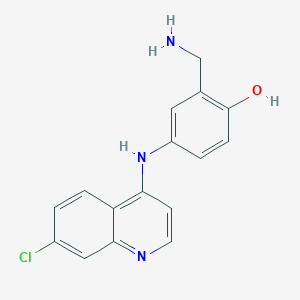

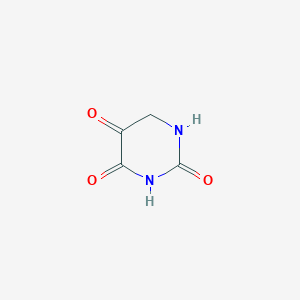

Synthese von pharmazeutischen Arzneimitteln

3-Vinylphenol spielt eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Arzneimittel . Es wird aus Cardanol synthetisiert, das aus Cashew-Nussschalenöl gewonnen wird, durch Ethenolyse zu 3-Non-8-enylphenol, gefolgt von isomerisierender Ethenolyse . Dieser Prozess hat erhebliche ökologische Vorteile in Bezug auf die Vorläufer, Ausbeuten, die Anzahl der Schritte, die Bedingungen und den Einsatz von Katalysatoren .

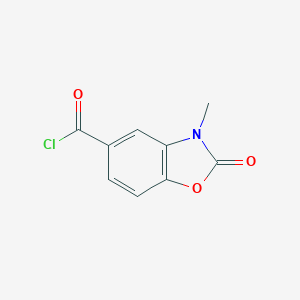

Norfenefrin: Die Hydroxyaminierung von this compound mit einem Eisenporphyrin-Katalysator liefert Norfenefrin in einer Ausbeute von über 70 % .

Phenylephrin und Etilefrin: Die Methylierung und Ethylierung von Norfenefrin liefern jeweils rac-Phenylephrin und Etilefrin .

Fenoprofen: Eine Sequenz aus C–O-Kopplung, isomerisierender Metathese und selektiver Methoxycarbonylierung liefert Fenoprofen in guter Ausbeute .

Umweltbelastung

Die Synthese von this compound aus Cardanol weist erhebliche ökologische Vorteile in Bezug auf die Vorläufer, Ausbeuten, die Anzahl der Schritte, die Bedingungen und den Einsatz von Katalysatoren auf . Die bei der Synthese von this compound (1-Octen, 1,4-Cyclohexadien und Propen) entstehenden Nebenprodukte lassen sich leicht abtrennen und sind von kommerziellem Wert, insbesondere da sie biobasiert sind .

Safety and Hazards

Zukünftige Richtungen

There are ongoing studies on the synthesis of canolol and other vinylphenols from biobased p-hydroxycinnamic acids . These studies aim to explore the potential applications of these compounds in various industries, including food, cosmetic, pharmaceutical, and the production of new sustainable polymers and biobased substitutes for fine chemicals .

Wirkmechanismus

- Primary Targets : 3-Vinylphenol interacts with various cellular components, but one of its primary targets is serum albumin in human blood .

- Specifically, the vinyl group (C=C) in this compound can participate in nucleophilic reactions, potentially modifying proteins or other cellular components .

- The exact biochemical pathways affected by this compound are not extensively studied. However, its radical scavenging activity may be associated with cell proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Eigenschaften

IUPAC Name |

3-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGIFMKMDRDNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-69-9 | |

| Record name | Phenol, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00211033 | |

| Record name | Phenol, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620-18-8 | |

| Record name | Phenol, 3-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

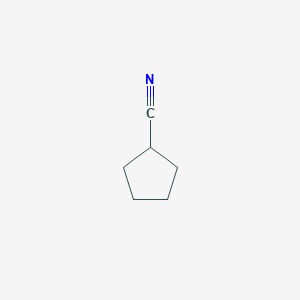

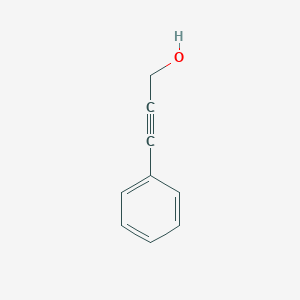

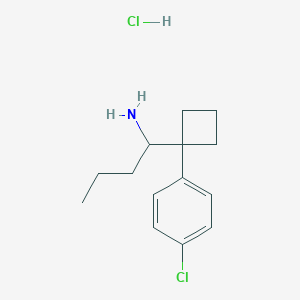

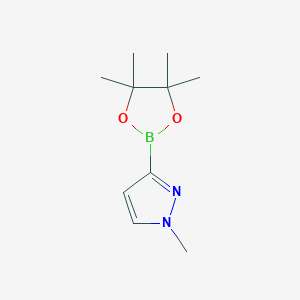

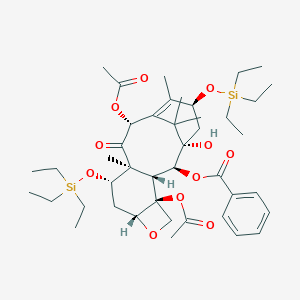

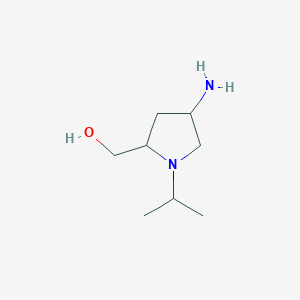

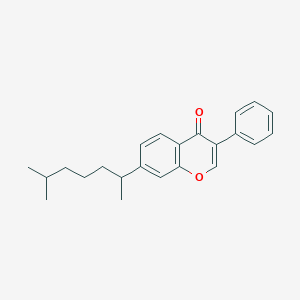

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)